molecular formula C11H10N2O3 B12920119 5-[Hydroxy(phenyl)methyl]pyrimidine-2,4(1h,3h)-dione CAS No. 92016-66-5

5-[Hydroxy(phenyl)methyl]pyrimidine-2,4(1h,3h)-dione

Cat. No.: B12920119
CAS No.: 92016-66-5
M. Wt: 218.21 g/mol
InChI Key: WUJTUWNMZBGFJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[Hydroxy(phenyl)methyl]pyrimidine-2,4(1h,3h)-dione is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Hydroxy(phenyl)methyl]pyrimidine-2,4(1h,3h)-dione typically involves the condensation of a pyrimidine derivative with a benzyl alcohol derivative under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

5-[Hydroxy(phenyl)methyl]pyrimidine-2,4(1h,3h)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form a dihydropyrimidine derivative.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a dihydropyrimidine derivative.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

5-[Hydroxy(phenyl)methyl]pyrimidine-2,4(1h,3h)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of DNA repair enzymes.

    Medicine: Investigated for its potential anticancer properties due to its ability to inhibit specific enzymes involved in cell proliferation.

    Industry: Utilized in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 5-[Hydroxy(phenyl)methyl]pyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets. For example, it can inhibit the activity of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. By inhibiting PARP, the compound can induce cell death in cancer cells that rely on this enzyme for survival. The compound’s hydroxyl group plays a crucial role in its binding to the active site of the enzyme, disrupting its normal function.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar pyrimidine core but differ in their substitution patterns.

    Pyrido[2,3-d]pyrimidin-7-ones: Another class of compounds with a similar core structure but different functional groups.

    Pyrimido[4,5-d]pyrimidines: These compounds have a fused bicyclic structure with two pyrimidine rings.

Uniqueness

5-[Hydroxy(phenyl)methyl]pyrimidine-2,4(1h,3h)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

92016-66-5

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

5-[hydroxy(phenyl)methyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H10N2O3/c14-9(7-4-2-1-3-5-7)8-6-12-11(16)13-10(8)15/h1-6,9,14H,(H2,12,13,15,16)

InChI Key

WUJTUWNMZBGFJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CNC(=O)NC2=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.